molecular formula C9H7BrN2O4S2 B054642 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-74-1

3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B054642
CAS No.: 114260-74-1
M. Wt: 351.2 g/mol
InChI Key: VQYVIIJFWMCKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, it has been proposed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the expression of genes involved in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, the compound has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its potential applications in various fields. However, one of the limitations is that the compound has low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be to investigate the potential applications of the compound in drug development and as a therapeutic agent for various diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of the compound and to explore its potential as a probe for studying protein-small molecule interactions.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields. It exhibits anti-inflammatory, antioxidant, and antitumor properties and has been used as a probe to study protein-small molecule interactions. While there are some limitations to working with the compound, there are several future directions for research that could lead to new discoveries and potential applications.

Synthesis Methods

The synthesis of 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 7-bromo-2-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide with sodium carboxymethylthiolate in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 70%.

Scientific Research Applications

3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide has been extensively used in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been used as a probe to study the interaction of proteins with small molecules.

Properties

114260-74-1

Molecular Formula

C9H7BrN2O4S2

Molecular Weight

351.2 g/mol

IUPAC Name

2-[(7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C9H7BrN2O4S2/c10-5-1-2-6-7(3-5)18(15,16)12-9(11-6)17-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

VQYVIIJFWMCKBW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)SCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)SCC(=O)O

Origin of Product

United States

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